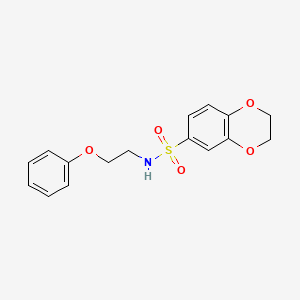

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c18-23(19,17-8-9-20-13-4-2-1-3-5-13)14-6-7-15-16(12-14)22-11-10-21-15/h1-7,12,17H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVECEPFYVYIZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the N-phenoxyethylation of anilines, which can be achieved using 1-bromophenoxyethane and aniline in the presence of a base such as anhydrous potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures (around 90°C) . This reaction yields N-(2-phenoxyethyl)aniline, which can then be further reacted to introduce the dihydro-1,4-benzodioxine and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyethyl group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or sulfoxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is characterized by its sulfonamide functional group, which is known for its biological activity. The compound has a molecular formula of C₈H₉N₁O₄S and a molecular weight of 201.22 g/mol. The presence of the benzodioxine moiety contributes to its potential pharmacological effects.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study highlighted its potential as an antibacterial agent, suggesting that modifications to the sulfonamide structure can enhance activity against resistant strains .

2. Anticancer Research

The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Preliminary studies have shown that derivatives of benzodioxine compounds can inhibit tumor growth in vitro. For instance, the sulfonamide group may play a role in modulating enzyme activity related to cancer progression .

3. Neuropharmacological Effects

There is emerging interest in the neuropharmacological applications of benzodioxine derivatives. This compound has been evaluated for its potential effects on neurotransmitter systems. Research indicates that such compounds may exhibit anxiolytic or antidepressant-like effects in animal models .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antibacterial activity.

Case Study 2: Cancer Cell Line Inhibition

A recent investigation assessed the impact of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.

Comparative Data Table

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the phenoxyethyl group can enhance binding affinity to certain receptors, modulating their activity . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Antibacterial Activity

Key analogs exhibit selective antibacterial effects:

- Compound 3 (parent) : Inhibited E. coli with an IC50 of 9.22 ± 0.70 μg mL⁻¹ but was inactive against S. typhi and S. aureus .

- 5a (2-bromoethyl derivative) : Showed broad-spectrum activity against E. coli, S. typhi, and B. subtilis (MIC: ~9–10 μg mL⁻¹), comparable to ciprofloxacin .

- 5b (2-phenethyl derivative) : Active against E. coli (IC50: 9.66 ± 0.33 μg mL⁻¹) but inactive against other strains .

- 5c (3-phenylpropyl) : Inactive against all tested bacterial strains .

Enzyme Inhibition

Lipoxygenase Inhibition

- 5c (3-phenylpropyl) and 5e (4-chlorobenzyl) : Moderate inhibitors of lipoxygenase (IC50: 85.79 ± 0.48 mM and 89.32 ± 0.34 mM, respectively), though weaker than the standard Baicalein (22.41 ± 1.3 mM) .

- Bulky substituents (e.g., phenylpropyl) enhance lipoxygenase binding, likely due to hydrophobic interactions .

Anti-Diabetic and Anti-Alzheimer’s Activity

- 7i and 7k (benzodioxin-sulfonamides with substituted phenylacetamide groups): Moderate α-glucosidase inhibition (IC50: 81–86 μM), weaker than acarbose (37.38 ± 0.12 μM) .

- 5j (phenethyl-4-chlorobenzenesulfonamide) : Inhibited acetylcholinesterase (IC50: 26.25 ± 0.11 μM), relevant for Alzheimer’s research .

The target compound’s phenoxyethyl group, with its ether linkage, may influence enzyme binding compared to alkyl/chlorinated analogs.

Data Table: Key Analogs and Their Activities

Biological Activity

N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anti-diabetic and anti-cancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various sulfonyl chlorides. The resulting compound can be confirmed using techniques such as proton-nuclear magnetic resonance (1H-NMR) and infrared spectroscopy (IR) to ensure structural integrity and purity.

Anti-Diabetic Activity

Recent studies have explored the anti-diabetic potential of related compounds in the benzodioxine series. For instance, a study synthesized a series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their inhibitory effects on the α-glucosidase enzyme, which is crucial in carbohydrate metabolism. The findings indicated that these compounds exhibited weak to moderate inhibitory activity with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| 7i | 86.31 | Moderate |

| 7k | 81.12 | Moderate |

| Acarbose | 37.38 | Strong |

Anti-Cancer Activity

The anti-cancer properties of compounds related to this compound have also been investigated. A study utilizing sulforhodamine B (SRB) assays on human prostate cancer cells demonstrated that certain derivatives exhibited significant antitumor activity at low micromolar concentrations. The involvement of alpha1-adrenoreceptor subtypes in modulating apoptosis and cell proliferation was highlighted, indicating a mechanism through which these compounds may exert their effects .

Case Studies

Several case studies have reported the biological activity of sulfonamide derivatives:

- Study on α-Adrenoreceptor Antagonists : A series of new compounds were synthesized and tested for their affinity towards alpha1D and alpha1B adrenoreceptors in PC3 prostate cancer cells. The results showed that specific derivatives induced apoptosis by downregulating these receptors .

- Antifungal Activity Evaluation : Compounds containing similar structures were evaluated for antifungal activity against Saccharomyces cerevisiae. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, demonstrating varying degrees of efficacy .

Discussion

The biological activities associated with this compound suggest its potential as a therapeutic agent in managing diabetes and cancer. The moderate α-glucosidase inhibition indicates possible utility in type 2 diabetes treatment, while anti-cancer properties warrant further investigation into its mechanisms and efficacy.

Q & A

Basic: What are the standard synthetic routes for N-(2-phenoxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide?

The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride derivative under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10). For N-substitution, the intermediate sulfonamide is reacted with alkyl/aryl halides in polar aprotic solvents (e.g., DMF) using LiH as a catalyst. Key steps include dynamic pH control, inert atmospheres (N₂), and purification via flash chromatography .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on:

- ¹H-NMR : To confirm proton environments (e.g., aromatic protons, ethylene groups).

- IR Spectroscopy : To identify sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- CHN Analysis : For elemental composition validation.

Crystallographic studies (X-ray diffraction) resolve structural ambiguities, such as confirming dihedral angles between the benzodioxine and sulfonamide moieties .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- pH Control : Maintaining pH 9–10 during sulfonamide formation to prevent side reactions .

- Temperature : Room-temperature reactions to minimize decomposition of sensitive intermediates.

- Purification : Multi-step flash chromatography to isolate high-purity products (>95%) .

- Catalyst Screening : Testing alternatives to LiH (e.g., K₂CO₃) to enhance N-alkylation efficiency .

Advanced: How can structural ambiguities in sulfonamide derivatives be resolved experimentally?

X-ray crystallography is the gold standard for resolving bond geometries and conformational isomerism. For example, studies on analogous compounds revealed planar benzodioxine rings and tetrahedral sulfur centers in sulfonamide groups. Computational modeling (DFT) can supplement crystallographic data to predict electronic configurations .

Advanced: What experimental designs are recommended for evaluating enzyme inhibitory activity?

- In Vitro Assays : Use α-glucosidase or lipoxygenase inhibition assays with a reference standard (e.g., acarbose for α-glucosidase).

- Dose-Response Curves : Measure IC₅₀ values (e.g., 81–86 μM for moderate inhibitors) using spectrophotometric methods .

- Controls : Include vehicle-only and positive-control groups to validate assay conditions .

Advanced: How should researchers address contradictions in bioactivity data (e.g., weak vs. moderate inhibition)?

- Assay Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH, temperature).

- Structural Analysis : Compare active (e.g., 7i, 7k in ) and inactive derivatives to identify critical substituents (e.g., electron-withdrawing groups on phenyl rings).

- Theoretical Frameworks : Link results to QSAR models or docking studies to rationalize activity trends .

Advanced: What computational methods predict target interactions for this compound?

- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to α-glucosidase or lipoxygenase active sites.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved through structural modification?

- Solubility : Introduce polar groups (e.g., -OH, -COOH) on the phenoxyethyl chain.

- Metabolic Stability : Replace labile ether linkages with cyclopropyl or fluorinated groups.

- SAR Studies : Prioritize derivatives with balanced logP (2–3) and high membrane permeability (e.g., Caco-2 assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.